molecular formula C7H5ClF3NO2S B1393530 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 1257535-05-9

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No. B1393530
CAS RN: 1257535-05-9
M. Wt: 259.63 g/mol
InChI Key: BNCNLCKWRCXBQH-UHFFFAOYSA-N
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Description

“2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound used as an important intermediate in the synthesis of dyes, drugs, and pigments . It is also used as a chiral derivatizing agent in the determination of the enantiomeric excess of alcohols and amines .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride”, has been a topic of interest in the agrochemical and pharmaceutical industries . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a sulfonyl chloride group .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” are diverse. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” are influenced by the presence of the trifluoromethyl group and the pyridine moiety .

Scientific Research Applications

Agrochemical Applications

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride: is a key intermediate in the synthesis of various agrochemicals. Its derivatives, particularly those containing the trifluoromethylpyridine (TFMP) moiety, are extensively used in crop protection. The unique combination of the fluorine atom’s physicochemical properties and the pyridine ring’s characteristics contribute to the biological activity of these compounds .

Pharmaceutical Industry

In the pharmaceutical sector, TFMP derivatives have been incorporated into several approved drugs. The trifluoromethyl group’s influence on biological activity makes it a valuable addition to medicinal chemistry. Ongoing research and clinical trials suggest potential for new drug development .

Veterinary Medicine

The veterinary industry also benefits from the applications of TFMP derivatives. These compounds have been used in the formulation of veterinary products, enhancing the treatment of diseases in animals .

Chiral Chemistry

This compound serves as a chiral derivatizing agent, particularly in determining the enantiomeric excess of alcohols and amines. This application is crucial in the synthesis of optically active substances, which are important in various fields including pharmaceuticals .

Synthesis of Dyes and Pigments

As an intermediate, 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is utilized in the synthesis of dyes and pigments. Its role in forming complex molecules with specific properties is invaluable in material sciences .

Chemical Research

The compound is a subject of chemical research, where its reactivity and interaction with other substances are studied. This research can lead to the discovery of novel reactions and synthesis methods .

Fluorine Chemistry

The development of fluorinated organic chemicals is a significant area of research. The compound contributes to this field by providing insights into the effects of fluorine atoms within organic molecules .

Environmental Science

Lastly, the environmental impact of fluorinated compounds, including their derivatives, is an area of active research. Understanding the behavior of these compounds in the environment is essential for developing sustainable agricultural and industrial practices .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives, including “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

“2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The future of “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” and other trifluoromethylpyridine derivatives is promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c1-4-5(15(8,13)14)2-3-6(12-4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCNLCKWRCXBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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